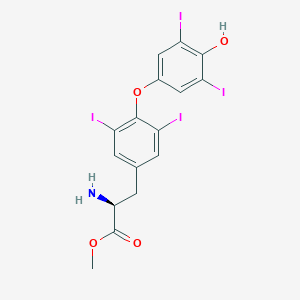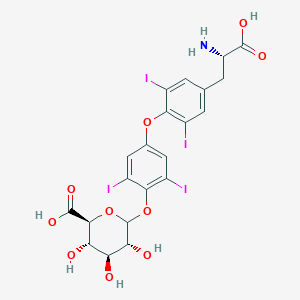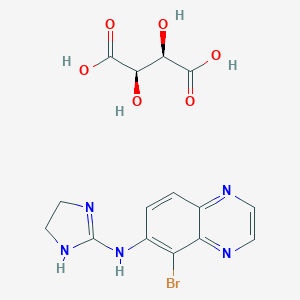
Metanephrine
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Metanephrine, also known as metadrenaline, is a metabolite of epinephrine (also known as adrenaline) created by the action of catechol-O-methyl transferase on epinephrine . The primary targets of this compound are the same as those of epinephrine, which include various adrenergic receptors .
Mode of Action
This compound, being a metabolite of epinephrine, does not have direct action on its targets. Instead, it is the parent compound, epinephrine, that interacts with its targets. Epinephrine is a sympathomimetic drug that causes an adrenergic receptive mechanism on effector cells and mimics all actions of the sympathetic nervous system except those on the facial arteries and sweat glands .
Biochemical Pathways
Metanephrines, which include this compound and northis compound, are biologically inactive products derived from O-methylation of the catecholamine hormones, epinephrine and norepinephrine, through a reaction mediated by the enzyme, catechol-o-methyltransferase (COMT) . While the majority of norepinephrine metabolism is catalyzed by the enzyme monoamine oxidase (MAO) predominantly in sympathetic neurons, a smaller amount of norepinephrine metabolism, and all of epinephrine metabolism, occurs through the action of COMT in extraneuronal tissues as well as in the adrenal medullary chromaffin cells .
Pharmacokinetics
About 40% of a parenteral dose of epinephrine is excreted in urine as this compound . This indicates that this compound is a significant component of the body’s process of metabolizing and eliminating epinephrine.
Result of Action
Marked this compound elevations are highly suggestive of PPGL .
Action Environment
The production and action of this compound can be influenced by various environmental factors. For instance, certain medications can interfere with the metabolism of epinephrine and thus affect the levels of this compound in the body . Additionally, conditions that stimulate the sympathetic nervous system, such as stress or certain diseases, can lead to increased production of epinephrine and subsequently this compound.
Analyse Biochimique
Biochemical Properties
Metanephrine interacts with various enzymes and proteins in biochemical reactions. It is a product of the O-methylation of the catecholamine hormones, epinephrine and norepinephrine, through a reaction mediated by the enzyme, catechol-o-methyltransferase .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed in the context of pheochromocytomas and paragangliomas, tumors that produce high amounts of catecholamines .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. It is a product of the O-methylation of epinephrine, a reaction mediated by the enzyme, catechol-o-methyltransferase .
Temporal Effects in Laboratory Settings
It is known that this compound is constantly produced in high amounts by pheochromocytomas and paragangliomas .
Metabolic Pathways
This compound is involved in the metabolic pathway of catecholamine hormones, specifically epinephrine and norepinephrine. It is a product of the O-methylation of these hormones, a reaction mediated by the enzyme, catechol-o-methyltransferase .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La métanéphrine peut être synthétisée par O-méthylation de l'épinéphrine à l'aide de la catéchol-O-méthyltransférase. Cette réaction se produit généralement en présence d'un donneur de méthyle tel que la S-adénosylméthionine .
Méthodes de production industrielle : En milieu industriel, la métanéphrine est souvent produite par extraction et purification d'échantillons biologiques, tels que l'urine ou le plasma, suivie d'une chromatographie en phase liquide couplée à la spectrométrie de masse en tandem (LC-MS/MS) pour la quantification . Cette méthode implique une extraction en phase solide et une séparation chromatographique pour isoler la métanéphrine des autres composés .
Analyse Des Réactions Chimiques
Types de réactions : La métanéphrine subit principalement des réactions de O-méthylation. C'est un métabolite stable et ne participe pas facilement aux réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques normales .
Réactifs et conditions courants : La O-méthylation de l'épinéphrine pour former la métanéphrine nécessite l'enzyme catéchol-O-méthyltransférase et un donneur de méthyle tel que la S-adénosylméthionine .
Produits principaux : Le produit principal de la réaction de O-méthylation est la métanéphrine elle-même. Dans l'organisme, la métanéphrine peut être métabolisée davantage en acide vanillylmandélique .
4. Applications de la recherche scientifique
La métanéphrine a plusieurs applications de recherche scientifique, notamment :
Diagnostics cliniques : Les taux de métanéphrine dans le plasma et l'urine sont mesurés pour diagnostiquer le phéochromocytome et le paragangliome
Pharmacologie : La recherche sur la métanéphrine aide à comprendre le métabolisme et l'élimination des catécholamines dans l'organisme.
Endocrinologie : Des études impliquant la métanéphrine contribuent à la connaissance du fonctionnement et des troubles des glandes surrénales.
5. Mécanisme d'action
La métanéphrine est un métabolite et n'exerce pas d'effets physiologiques directs. Au lieu de cela, c'est un produit du métabolisme de l'épinéphrine. L'enzyme catéchol-O-méthyltransférase catalyse la O-méthylation de l'épinéphrine pour former la métanéphrine . Ce processus se produit dans les tissus extraneuronaux et les cellules chromaffines de la médulla surrénale . La métanéphrine est ensuite métabolisée davantage en acide vanillylmandélique, qui est excrété dans l'urine .
Composés similaires :
Normetanephrine : Un métabolite de la norépinéphrine, formé par un processus de O-méthylation similaire.
Acide vanillylmandélique : Le métabolite final de la métanéphrine et de la northis compound.
Epinéphrine : Le composé parent dont la métanéphrine est dérivée.
Unicité : La métanéphrine est unique en ce qu'elle est un métabolite spécifique de l'épinéphrine et sert de biomarqueur crucial pour diagnostiquer les tumeurs des glandes surrénales. Sa stabilité et sa spécificité en font un composé essentiel dans les diagnostics cliniques .
Applications De Recherche Scientifique
Metanephrine has several scientific research applications, including:
Clinical Diagnostics: this compound levels in plasma and urine are measured to diagnose pheochromocytoma and paraganglioma
Pharmacology: Research on this compound helps in understanding the metabolism and clearance of catecholamines in the body.
Endocrinology: Studies involving this compound contribute to the knowledge of adrenal gland function and disorders.
Biochemistry: this compound is used as a biomarker in studies investigating the biochemical pathways of catecholamine metabolism.
Comparaison Avec Des Composés Similaires
Normetanephrine: A metabolite of norepinephrine, formed through a similar O-methylation process.
Vanillylmandelic Acid: The final metabolite of both this compound and northis compound.
Epinephrine: The parent compound from which this compound is derived.
Uniqueness: this compound is unique in that it is a specific metabolite of epinephrine and serves as a crucial biomarker for diagnosing adrenal gland tumors. Its stability and specificity make it an essential compound in clinical diagnostics .
Propriétés
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJCTZKFYGDABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863478 | |
| Record name | Metanephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metanephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5001-33-2, 2282-54-4 | |
| Record name | Metanephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5001-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Metanephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2282-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metanephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metanephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METANEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZE0530JEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Metanephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is metanephrine a valuable biomarker for PPGLs?
A1: Pheochromocytomas and paragangliomas are tumors that originate from chromaffin cells. These cells are responsible for producing and secreting catecholamines, primarily norepinephrine and epinephrine. [] Metanephrines are O-methylated metabolites of catecholamines, produced within the tumor cells through the action of the enzyme catechol-O-methyltransferase (COMT). [, ] Because this metabolic pathway occurs within the tumor itself, this compound serves as a more direct marker of tumor activity compared to circulating catecholamines, which are also influenced by factors like stress and medication. []
Q2: Are there differences in the diagnostic accuracy of plasma free metanephrines versus total metanephrines?
A2: The research on the comparative efficacy of plasma free metanephrines versus total metanephrines is ongoing. [, ] Some studies suggest that both tests perform comparably in diagnosing PPGLs, particularly in individuals without renal dysfunction. [] Further research is necessary to determine if one test offers a clear advantage in terms of sensitivity and specificity. []
Q3: Does the patient's position during blood draw impact plasma this compound levels?
A3: Yes, studies have demonstrated that plasma northis compound concentrations are significantly affected by patient position during blood sampling. [, , ] Samples collected from patients in a supine position, after a period of rest, consistently yield lower northis compound levels compared to samples taken when the patient is seated or standing. [, , ] This difference is attributed to the effect of gravity on venous pooling and catecholamine release. [, ] Using reference ranges derived from supine blood sampling is crucial to minimize false-positive results, particularly for northis compound. [, ]
Q4: What is the role of methoxytyramine in PPGL diagnosis?
A4: Methoxytyramine is the O-methylated metabolite of dopamine. [] While northis compound and this compound are the primary biomarkers for PPGLs, measuring plasma methoxytyramine can be helpful in identifying the rare dopamine-producing PPGLs. [] Studies show that including methoxytyramine analysis can improve diagnostic sensitivity, especially for head and neck paragangliomas (HNPGLs), which are more likely to secrete dopamine. []
Q5: Can medications interfere with this compound testing?
A5: Yes, certain medications can significantly interfere with the accuracy of this compound testing. [, , ] Tricyclic antidepressants and phenoxybenzamine are known to elevate plasma northis compound levels, potentially leading to false-positive results. [, ] Similarly, levodopa, a medication used in Parkinson's disease, can significantly increase plasma and urinary methoxytyramine concentrations. [, ]
Q6: Can dietary factors influence this compound levels?
A6: Consuming foods rich in catecholamines can transiently increase both plasma and urinary this compound levels. [] For instance, a diet high in bananas, oranges, pineapples, and certain berries might lead to falsely elevated test results. [] It is essential to inquire about recent dietary intake when interpreting this compound measurements.
Q7: Does the patient's health status, aside from PPGLs, affect this compound levels?
A7: Yes, underlying health conditions can affect this compound levels. For instance, critically ill dogs showed significantly higher urinary catecholamine and this compound levels compared to healthy dogs. [] Similarly, patients with congestive heart failure or other forms of secondary hypertension may also have elevated plasma catecholamine levels, potentially making it difficult to differentiate from PPGLs based solely on biochemical tests. []
Q8: What analytical techniques are used to measure metanephrines?
A8: Metanephrines are typically measured using sophisticated analytical techniques like high-performance liquid chromatography (HPLC) with electrochemical detection (ED) or tandem mass spectrometry (MS/MS). [, , , , , ] These techniques offer high sensitivity and specificity, crucial for accurate diagnosis and monitoring of PPGLs.
Q9: Are there specific considerations for this compound analysis in patients undergoing hemodialysis?
A9: Yes, specific considerations are necessary for accurate this compound testing in patients undergoing hemodialysis. [] Studies indicate that blood sampling timing and site significantly influence plasma this compound levels in these patients. [] Collecting blood from the dialysis shunt near the end of the hemodialysis session, along with using appropriate reference intervals specific to this patient population, is crucial for minimizing false-negative diagnoses. []
Q10: What are the potential research areas related to this compound in the context of PPGLs?
A10: Future research can focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)
![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)






![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)


